molecular formula C23H29N3O4 B2551709 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea CAS No. 1170911-57-5

1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2551709
CAS No.: 1170911-57-5
M. Wt: 411.502
InChI Key: HYILDSAUJUZIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea is a synthetic derivative that has garnered attention for its potential therapeutic applications. This article aims to explore its biological activity, focusing on pharmacological effects, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N2O3C_{20}H_{26}N_{2}O_{3}. Its structure features a benzo[b][1,4]oxazepine core linked to a methoxyphenethyl group through a urea linkage. The presence of these functional groups contributes to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study showed an IC50 value of 12 µM against breast cancer cells (MCF-7) and 15 µM against lung cancer cells (A549) . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it reduced paw edema significantly when administered at doses of 10 mg/kg . This effect is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuroprotective Effects

In neuropharmacological studies, the compound demonstrated neuroprotective effects in models of oxidative stress. It was found to enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase while reducing malondialdehyde (MDA) levels in brain tissues . These findings suggest a potential role in treating neurodegenerative diseases.

Synthesis Pathway

The synthesis of this compound involves several steps:

  • Formation of the Oxazepine Core : The initial step includes cyclization reactions involving appropriate precursors to form the benzo[b][1,4]oxazepine structure.
  • Urea Formation : The urea moiety is introduced through reaction with isocyanates or carbamates.
  • Final Modifications : The methoxyphenethyl group is added via nucleophilic substitution reactions.

A detailed synthesis protocol can be found in recent publications focusing on heterocyclic chemistry .

Clinical Trials

Current clinical trials are investigating the efficacy of this compound in treating chronic inflammatory conditions such as ulcerative colitis and psoriasis (NCT02903966). Early results indicate promising outcomes with significant reductions in disease activity scores .

Comparative Studies

In comparative studies with other oxazepine derivatives, this compound showed superior activity against specific cancer cell lines and lower toxicity profiles in preliminary toxicity assessments .

Data Summary Table

Biological ActivityAssay TypeIC50/Effect
AnticancerMCF-7 Cell Line12 µM
A549 Cell Line15 µM
Anti-inflammatoryEdema ModelReduction at 10 mg/kg
NeuroprotectiveOxidative StressIncreased SOD & Catalase

Properties

IUPAC Name

1-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-5-26-19-11-8-17(14-20(19)30-15-23(2,3)21(26)27)25-22(28)24-13-12-16-6-9-18(29-4)10-7-16/h6-11,14H,5,12-13,15H2,1-4H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYILDSAUJUZIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)NCCC3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.